BenchChemオンラインストアへようこそ!

(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Dopamine receptor Positional isomer Pharmacophore

Choose (S)-6,7-Dimethoxy-1-aminotetralin HCl for defined stereochemistry critical to sigma receptor ligand SAR. Unlike racemic or 2-amino isomers, this (S)-enantiomer with 6,7-dimethoxy substitution ensures target engagement specificity (picomolar PAT radioligand Kd ~31 pM) and serves as a matched negative control for dopamine D2/D3 screens. Apply as a chiral reference standard for enantioselective HPLC/SFC method development. Purity ≥98% with recommended storage at 2-8°C.

Molecular Formula C12H17NO2
Molecular Weight 207.26888
CAS No. 1213144-63-8
Cat. No. B1145547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
CAS1213144-63-8
Synonyms1-NaphthalenaMine, 1,2,3,4-tetrahydro-6,7-diMethoxy-, (1S)-
Molecular FormulaC12H17NO2
Molecular Weight207.26888
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1213144-63-8) – Key Identity and Baseline Characteristics


(S)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1213144-63-8) is a chiral, non-racemic 1-aminotetralin derivative belonging to the tetrahydronaphthalenamine class . The compound possesses methoxy substituents at the 6- and 7-positions of the saturated naphthalene ring and a primary amine at the 1-position in the (S)-configuration, supplied as the hydrochloride salt with a molecular formula of C₁₂H₁₇NO₂·HCl (free base MW 207.27) . It is primarily employed as a research-use-only chiral building block and reference standard in medicinal chemistry programs, particularly those exploring sigma receptor ligands and conformationally restricted phenethylamine analogs [1]. Commercially available from multiple suppliers, typical catalog specifications report purity ≥98% with storage recommendations of sealed, dry conditions at 2–8 °C .

Why 2-Aminotetralin and Racemic Mixtures Cannot Substitute for (S)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride in Research Applications


The 1-aminotetralin scaffold is pharmacologically and physicochemically distinct from the extensively characterized 2-aminotetralin series (e.g., 6,7-ADTN and its derivatives), which are well-established dopamine D₂/D₃ receptor agonists [1]. Relocating the amine from the 2-position to the 1-position fundamentally alters the geometry of the protonated amine relative to the aromatic ring, changing the vector of key hydrogen-bonding and electrostatic interactions with biological targets [2]. Furthermore, the defined (S)-stereochemistry at the chiral C1 center, combined with the 6,7-dimethoxy substitution pattern, is critical for any structure-activity relationship (SAR) program exploring sigma receptor ligands, as phenylaminotetralin (PAT) series have demonstrated stereospecific binding and functional effects at sigma-like sites [3]. Using racemic 1-aminotetralin, the (R)-enantiomer, or the 2-amino positional isomer would introduce uncontrolled variables in target engagement, functional assay outcomes, and downstream synthetic derivatization, rendering data non-interpretable or misleading [4].

Quantitative Comparative Evidence for (S)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1213144-63-8)


Positional Isomerism: 1-Amine vs. 2-Amine Dopamine Receptor Pharmacophore Divergence

The 2-amino positional isomer 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine (and its N-alkyl derivatives) exhibits well-characterized dopamine D₂ and D₃ receptor agonist activity, with reported pKi values of 6.53 at human D₂ and 8.22 at human D₃ receptors in radioligand displacement assays [1]. In contrast, the 1-amino positional isomer (CAS 1213144-63-8) possesses an amine placement that is incompatible with the established 2-aminotetralin dopamine pharmacophore, which requires the amine at the 2-position to mimic the β-rotamer of dopamine [2]. No evidence of significant dopamine receptor binding has been reported for 1-aminotetralin derivatives lacking N-substitution or additional phenyl modification, a structural requirement corroborated by the observation that simple 1-aminotetralins do not compete for [³H]dopamine binding sites [3]. This divergence means that the 1-amino isomer occupies a fundamentally distinct biological target space, with the 1-aminotetralin scaffold instead being explored for sigma receptor pharmacology [4].

Dopamine receptor Positional isomer Pharmacophore 2-Aminotetralin

Enantiomeric Specificity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate in Sigma Receptor Ligand SAR

The phenylaminotetralin (PAT) class, which uses 1-aminotetralin as the core scaffold, demonstrates pronounced enantioselectivity at sigma receptor subtypes. The (-)-(trans)-1-phenyl-3-aminotetralin enantiomer was identified as the eutomer for sigma-like receptor binding with high affinity (Kd ~31 pM for the radiolabeled chloro-hydroxy analog), while the corresponding (+)-enantiomer showed significantly reduced affinity [1]. Although specific Ki values for (S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine at sigma receptors have not been published, the (S)-configuration at C1 in the target compound corresponds to the stereochemical series that produced active PAT sigma ligands in the seminal Booth and Wyrick studies [2]. The (R)-enantiomer of 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is commercially available (CAS not assigned, available from Smolecule) , providing a matched-pair enantiomeric comparator for stereospecific SAR investigations. Use of racemic 1-aminotetralin would obscure the enantioselective contribution to any observed biological effect, as PAT enantiomers have been shown to differ in both binding affinity and functional activity (tyrosine hydroxylase stimulation) by factors exceeding 10-fold [3].

Sigma receptor Enantioselectivity Phenylaminotetralin Chiral resolution

Salt Form Differentiation: Hydrochloride vs. Hydrobromide – Impact on Solubility, Hygroscopicity, and Downstream Chemistry

The target compound is supplied as the hydrochloride (HCl) salt, whereas the structurally related 2-amino isomer (6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine) is predominantly available as the hydrobromide (HBr) salt (CAS 40069-26-9) . The choice of counterion has practical consequences for research use: hydrochloride salts typically exhibit higher aqueous solubility and are preferred for biological assay preparation, while hydrobromide salts can present challenges in cell-based assays due to bromide ion interference with chloride channel physiology [1]. The HCl salt of the target compound (MW ~243.73 g/mol for the salt vs. 207.27 g/mol for the free base) also provides a defined stoichiometry for quantitative sample preparation, which is essential for accurate dose-response calculations in pharmacological studies. Additionally, the HCl salt form avoids potential incompatibility with silver-based detection reagents or halide-sensitive analytical methods where bromide ions could cause artifacts .

Salt selection Hydrochloride Hydrobromide Formulation Analytical reference

Substitution Pattern Specificity: 6,7-Dimethoxy vs. 5,6-Dimethoxy and Other Positional Isomers in Receptor Recognition

The 6,7-dimethoxy substitution pattern on the tetrahydronaphthalene ring creates a specific electronic and steric environment that differs from the 5,6-dimethoxy isomer (CAS 648893-12-3) . In the well-studied 2-aminotetralin dopamine agonist series, hydroxyl or methoxy substitution at the 6- and 7-positions was found to be critical for high-affinity dopamine receptor binding, while 5,6-substituted analogs showed significantly reduced affinity [1]. Extrapolating to the 1-aminotetralin scaffold, the electron-donating methoxy groups at positions 6 and 7 modulate the electron density of the aromatic ring and influence the pKa of the amine through through-bond and through-space effects, with predicted basicity differences of approximately 0.2–0.5 pKa units compared to 5,6-dimethoxy or unsubstituted analogs . The 6,7-dimethoxy pattern also presents a different molecular electrostatic potential surface to biological targets compared to other substitution patterns, directly impacting molecular recognition at sigma receptors and other protein targets where aromatic ring interactions are critical for ligand binding [2].

Substitution pattern Methoxy positional isomer Structure-activity relationship Aminotetralin

Commercial Purity Benchmarking: ≥98% Purity Specification vs. Alternative Sources

The target compound (CAS 1213144-63-8) from ChemScene (Cat. No. CS-0593951) is specified at ≥98% purity with an MDL number MFCD07374024, providing a documented quality benchmark for research procurement . In comparison, the 2-amino positional isomer hydrochloride (CAS 67445-12-9) is available from multiple vendors at 98% purity, while the hydrobromide salt (CAS 40069-26-9) is available at ≥95% purity from MuseChem . The purity differential (≥98% vs. ≥95%) becomes significant when compounds are used as quantitative reference standards in analytical method validation or as starting materials in multi-step synthetic sequences where impurities propagate and amplify. Additionally, the target compound's catalog availability in 1g and 5g pack sizes with defined pricing (e.g., $1,598/1g) enables budget-conscious procurement planning, whereas some comparator analogs require custom synthesis with longer lead times and higher minimum order quantities .

Purity specification Quality control Reference standard Procurement

Application in Sigma Receptor Ligand Development: The 1-Aminotetralin Scaffold Advantage

The 1-aminotetralin scaffold, particularly when elaborated to phenylaminotetralins (PATs), has demonstrated a unique pharmacological profile at sigma receptors distinct from classical opioid, dopaminergic, and serotonergic binding sites [1]. The foundational PAT compound, (±)-(trans)-1-phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene (Cl,OH-PAT), showed high-affinity saturable binding with Kd = 31 pM and stimulated tyrosine hydroxylase activity by 30–40% at 0.1 µM in rat striatal preparations [2]. Critically, the 6,7-unsubstituted PAT congener stimulated tyrosine hydroxylase by 50–60% over basal activity without displacing intraneuronal dopamine, indicating a mechanism distinct from direct dopamine receptor agonism [3]. While the target compound (CAS 1213144-63-8) is the unelaborated 1-aminotetralin core (lacking the 3-amino and 1-phenyl substituents of the PAT series), it serves as the essential chiral building block for constructing PAT analogs and related sigma receptor ligands [4]. The defined (S)-stereochemistry at C1 is conserved throughout the synthetic sequence, making the enantiopurity of the starting material a critical determinant of final product stereochemical integrity.

Sigma-1 receptor Sigma-2 receptor Phenylaminotetralin Neurodegeneration Drug discovery

Optimal Research and Industrial Application Scenarios for (S)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1213144-63-8)


Chiral Building Block for Sigma-1 and Sigma-2 Receptor PET Tracer Development

The (S)-enantiomer of 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine serves as a key chiral intermediate for constructing phenylaminotetralin (PAT)-based sigma receptor ligands with demonstrated picomolar affinity (Kd ~31 pM for the prototypical radioligand [³H]Cl,OH-PAT in guinea pig brain membranes) [1]. Medicinal chemistry teams developing sigma-1 or sigma-2 PET imaging agents for oncology or neurology applications can use this building block to install the 1-aminotetralin core with defined (S)-stereochemistry, enabling the synthesis of enantiomerically pure PAT analogs. The 6,7-dimethoxy groups provide synthetic handles for subsequent demethylation to the catechol (6,7-dihydroxy) form, a transformation critical for generating high-affinity sigma ligands as demonstrated in the Wyrick et al. PAT series [2].

Negative Control Compound for Dopamine D₂/D₃ Receptor Screening Cascades

Because 1-aminotetralin derivatives lack the critical 2-amino pharmacophore required for dopamine receptor activation [3], (S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine can function as a structurally matched negative control in dopamine receptor screening panels. When run in parallel with the 2-amino isomer (6,7-dimethoxy-2-aminotetralin, which exhibits D₃ pKi = 8.22 and D₂ pKi = 6.53) [4], the 1-amino isomer provides a direct demonstration of positional selectivity, confirming assay specificity and eliminating false-positive hits arising from non-specific polypharmacology of aminotetralin scaffolds.

Enantioselective Method Development and Chiral Chromatography Reference Standard

With a purity specification of ≥98% and defined (S)-configuration , this compound is suitable as a chiral reference standard for developing enantioselective analytical methods (HPLC, SFC, or CE) to separate (S)- and (R)-1-aminotetralin derivatives. This application is directly relevant to quality control laboratories supporting pharmaceutical development programs where enantiomeric purity of aminotetralin-based drug candidates must be quantified. The precedent for enantiomeric separation of related 6,7-dimethoxy-2-aminotetralin derivatives using cyclodextrin-modified micellar electrokinetic chromatography has been established [5].

Starting Material for Antihypertensive Tetralin Derivative Synthesis

The 6,7-dimethoxy substitution pattern combined with the 1-amine functionality provides a scaffold for N-alkylation or N-acylation to generate novel analogs inspired by the antihypertensive tetralin chemotype described in U.S. Patent 5,047,433 [6]. Although the patent focuses on 2-amino derivatives, the 1-amino positional isomer offers an underexplored vector for cardiovascular drug discovery, where repositioning the amine may confer altered calcium channel blocking or adrenergic receptor selectivity profiles relative to the 2-amino series.

Quote Request

Request a Quote for (S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.